Ordopidine

Overview

Description

Ordopidine is a dopaminergic stabilizer that acts as a dopamine D2 receptor antagonist. It is known for its ability to inhibit psychostimulant-induced hyperactivity and stimulate behavior in hypoactive states. This compound has been studied for its unique state-dependent behavioral effects, which are not shared by other dopamine D2 receptor antagonists .

Preparation Methods

Ordopidine can be synthesized through a series of chemical reactions involving the introduction of functional groups to a piperidine ring. The synthetic route typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction.

Introduction of Functional Groups: Functional groups such as the fluoro and methylsulfonyl groups are introduced to the piperidine ring through substitution reactions.

Purification: The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Ordopidine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfone group back to the sulfide.

Substitution: The fluoro group on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives .

Scientific Research Applications

Ordopidine has several scientific research applications:

Neuroscience: It is used to study the dopaminergic system and its role in behavior and neuropsychiatric disorders.

Pharmacology: this compound is used to investigate the effects of dopamine D2 receptor antagonists and their potential therapeutic applications.

Drug Development: It serves as a lead compound for developing new drugs targeting the dopaminergic system.

Mechanism of Action

Ordopidine exerts its effects by binding to and antagonizing dopamine D2 receptors. This antagonism leads to an increase in the expression of activity-regulated cytoskeleton-associated protein in the frontal cortex and striatum. The increase in activity-regulated cytoskeleton-associated protein expression is hypothesized to reflect enhanced N-methyl-D-aspartic acid receptor-mediated signaling in the frontal cortex, contributing to the state-dependent locomotor effects of this compound .

Comparison with Similar Compounds

Ordopidine is similar to other dopaminergic stabilizers such as pridopidine. Both compounds act as dopamine D2 receptor antagonists and exhibit state-dependent behavioral effects. this compound is unique in its specific chemical structure, which includes a fluoro and methylsulfonyl group on the piperidine ring. This structural difference contributes to its distinct pharmacological profile .

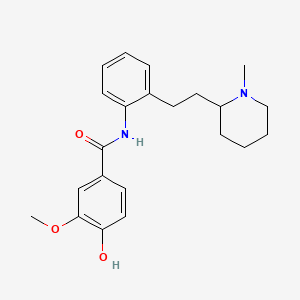

Similar compounds include:

Pridopidine: Another dopaminergic stabilizer with a similar mechanism of action.

Remoxipride: A dopamine D2 receptor antagonist used in the treatment of schizophrenia.

Haloperidol: A well-known antipsychotic drug that also acts as a dopamine D2 receptor antagonist.

Properties

| ACR325 is a dopaminergic stabiliser. The compound significantly increases the level of dopamine and noradrenalin in the forebrain and concurrently inhibits the over-activity of dopamine in other regions of the brain without unwanted inhibitory effect on motor activity. | |

CAS No. |

871351-60-9 |

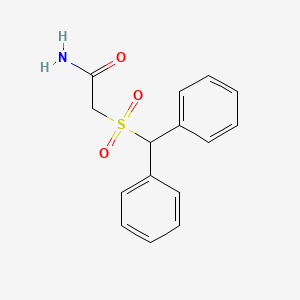

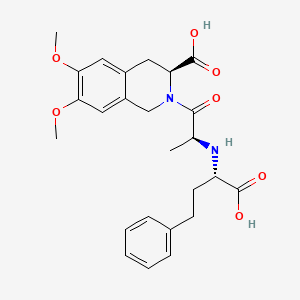

Molecular Formula |

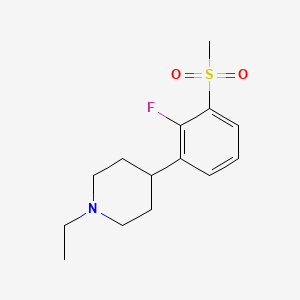

C14H20FNO2S |

Molecular Weight |

285.38 g/mol |

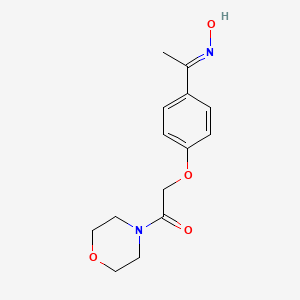

IUPAC Name |

1-ethyl-4-(2-fluoro-3-methylsulfonylphenyl)piperidine |

InChI |

InChI=1S/C14H20FNO2S/c1-3-16-9-7-11(8-10-16)12-5-4-6-13(14(12)15)19(2,17)18/h4-6,11H,3,7-10H2,1-2H3 |

InChI Key |

UKUPJASJNQDHPH-UHFFFAOYSA-N |

SMILES |

CCN1CCC(CC1)C2=C(C(=CC=C2)S(=O)(=O)C)F |

Canonical SMILES |

CCN1CCC(CC1)C2=C(C(=CC=C2)S(=O)(=O)C)F |

Appearance |

Solid powder |

| 871351-60-9 | |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ACR325; ACR-325; ACR 325; Ordopidine |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

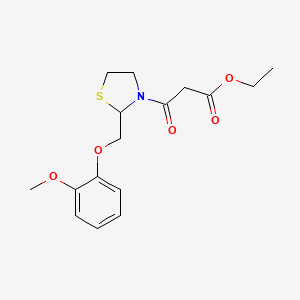

![[(6Z,10E)-11-hydroxy-6,10-dimethyl-3-methylidene-2,8-dioxo-4,5,9,11a-tetrahydro-3aH-cyclodeca[b]furan-4-yl] (E)-2-methylbut-2-enoate](/img/structure/B1677397.png)